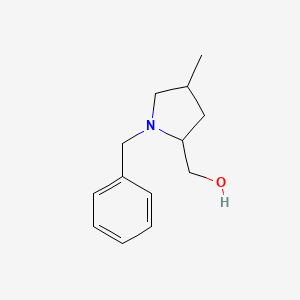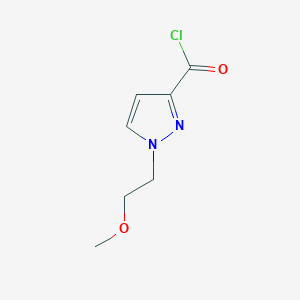
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during reactions. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as:
- 1-(2-Phenoxyethyl)-1H-pyrazole-3-carbonyl chloride
- 1-(2-Methoxyethyl)-1H-imidazole-3-carbonyl chloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-5-4-10-3-2-6(9-10)7(8)11/h2-3H,4-5H2,1H3 |
Clave InChI |
IGIUHAKMSCHAHJ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC(=N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


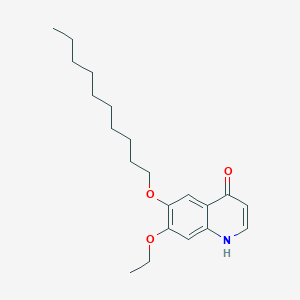
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)

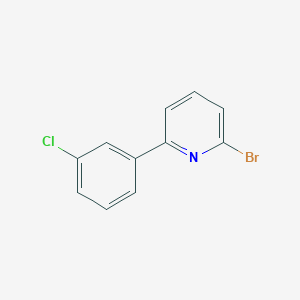
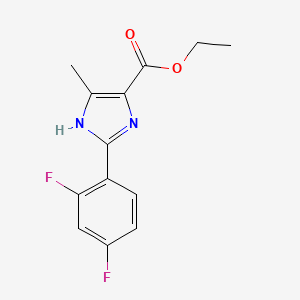
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
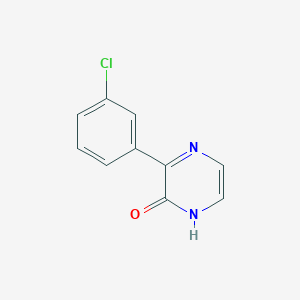
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)



![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
